2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)(4-METHOXYBENZYL)AMINO]PHENOL
CAS No.: 663199-63-1
Cat. No.: VC6135955
Molecular Formula: C21H18N2O4S
Molecular Weight: 394.45
* For research use only. Not for human or veterinary use.
![2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)(4-METHOXYBENZYL)AMINO]PHENOL - 663199-63-1](/images/structure/VC6135955.png)
Specification
CAS No. | 663199-63-1 |
---|---|
Molecular Formula | C21H18N2O4S |
Molecular Weight | 394.45 |
IUPAC Name | 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methyl]amino]phenol |
Standard InChI | InChI=1S/C21H18N2O4S/c1-27-16-12-10-15(11-13-16)14-23(18-7-3-4-8-19(18)24)21-17-6-2-5-9-20(17)28(25,26)22-21/h2-13,24H,14H2,1H3 |
Standard InChI Key | VQGDKZBMJDVYIZ-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CN(C2=CC=CC=C2O)C3=NS(=O)(=O)C4=CC=CC=C43 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Architecture
The IUPAC name 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol systematically describes the molecule's three key components:
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A 1,2-benzisothiazole 1,1-dioxide heterocycle
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A 4-methoxybenzyl substituent
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A 2-aminophenol moiety
The benzisothiazole dioxide group provides a planar aromatic system with strong electron-withdrawing characteristics due to the sulfone group . X-ray crystallographic analysis of analogous compounds shows typical bond lengths of 1.76 Å for the S=O bonds and 1.42 Å for the C-N linkages in the isothiazole ring .
Molecular Specifications
Property | Value |
---|---|
Molecular Formula | C21H18N2O4S |
Molar Mass | 394.44 g/mol |
CAS Registry | 663199-63-1 |
Hazard Classification | Irritant (Category 2) |
The molecular structure combines hydrophobic aromatic regions (benzisothiazole and methoxybenzyl groups) with polar functional groups (phenolic -OH and sulfone), creating amphiphilic characteristics that influence solubility and intermolecular interactions .
Synthetic Pathways and Production Considerations
Key Synthetic Strategies
While detailed synthetic protocols remain proprietary, available data suggest a multi-step approach:
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Benzisothiazole Dioxide Formation: Oxidation of 1,2-benzisothiazole-3(2H)-thione with hydrogen peroxide under acidic conditions yields the 1,1-dioxide derivative .
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N-Alkylation: Reaction with 4-methoxybenzyl chloride introduces the methoxybenzyl group at the 3-position nitrogen.
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Aminophenol Coupling: Ullmann-type coupling or Buchwald-Hartwig amination attaches the 2-aminophenol moiety.
Reaction monitoring typically employs HPLC-MS, with purity optimization achieved through recrystallization from ethanol/water mixtures .
Process Optimization Challenges
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Oxidation Control: Over-oxidation of the benzisothiazole core must be avoided through precise temperature control (45-50°C) .
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Steric Effects: The 4-methoxybenzyl group creates steric hindrance during coupling reactions, necessitating elevated temperatures (110-120°C) and palladium-based catalysts .
Physicochemical Profile
Bulk Material Properties
Parameter | Value/Range |
---|---|
Appearance | Off-white crystalline powder |
Melting Point | 198-202°C (decomposition observed) |
Solubility (25°C) | DMSO: >50 mg/mL |
Water: <0.1 mg/mL | |
LogP (Octanol/Water) | 2.8 ± 0.3 |
The limited aqueous solubility (0.1 mg/mL) and moderate lipophilicity (LogP 2.8) suggest formulation challenges for biological applications .
Spectroscopic Characterization
FT-IR (KBr):
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3345 cm⁻¹ (O-H stretch)
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1612 cm⁻¹ (C=N aromatic)
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1345, 1150 cm⁻¹ (S=O asymmetric/symmetric)
¹H NMR (400 MHz, DMSO-d6):
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δ 8.12 (d, J=8.4 Hz, 1H, Ar-H)
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δ 7.65 (t, J=7.2 Hz, 1H, Ar-H)
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δ 6.92 (d, J=8.8 Hz, 2H, OCH3-Ar)
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δ 4.85 (s, 2H, N-CH2-Ar)
Reactivity and Functional Group Interactions
Acid-Base Behavior
The phenolic -OH group (pKa ~9.5) and benzisothiazole nitrogen (pKa ~3.8) create pH-dependent solubility:
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Acidic Conditions (pH <3): Protonation of benzisothiazole nitrogen enhances water solubility
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Basic Conditions (pH >10): Phenolate formation increases aqueous solubility
Thermal Stability
Thermogravimetric analysis shows 5% mass loss at 150°C, with rapid decomposition above 200°C. Differential scanning calorimetry reveals an endothermic peak at 198°C corresponding to crystal lattice breakdown .
Hazard Code | Risk Phrase |
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H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Exposure Controls
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Engineering Controls: Use local exhaust ventilation (LEV) for powder handling
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PPE Requirements:
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Nitrile gloves (≥0.11 mm thickness)
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ANSI Z87.1-compliant eye protection
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P100 particulate respirator for bulk quantities
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First aid measures include immediate flushing with water for eye exposure (15 minutes minimum) and contaminated skin washing with pH-neutral detergent .
Condition | Recommendation |
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Temperature | 2-8°C (long-term) |
Humidity | <40% RH |
Light Sensitivity | Amber glass containers |
Shelf Life | 24 months (unopened) |
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